

Phenafleur (CAS 80858-47-5): A Comprehensive Structural Analysis

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Compound of Interest

Compound Name: **PHENAFLEUR**

Cat. No.: **B1618771**

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This technical guide provides an in-depth analysis of the chemical structure of **Phenafleur** (CAS 80858-47-5), a significant fragrance ingredient. This document collates available physicochemical data, provides predicted spectroscopic characteristics, and outlines generalized experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties

Phenafleur, chemically known as [2-(cyclohexyloxy)ethyl]benzene, possesses a unique molecular architecture that contributes to its characteristic floral and hyacinth-like aroma.[\[1\]](#)[\[2\]](#) Its core structure consists of a phenylethyl group ether-linked to a cyclohexane ring.

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₀ O	[1][3]
Molecular Weight	204.31 g/mol	[1][3]
CAS Number	80858-47-5	[1][3]
IUPAC Name	[2- (Cyclohexyloxy)ethyl]benzene	[3]
Synonyms	Phenylethyl cyclohexyl ether, Hyacinth ether	[1]
Appearance	Liquid	-
Boiling Point	283.8 °C (at 101325 Pa)	-
Density	0.97 g/cm ³ (at 20°C)	-
Vapor Pressure	0.54 Pa (at 24°C)	-
Water Solubility	780.2 mg/L (at 24°C)	-
LogP	4.9 (at 25°C)	-
Refractive Index	1.5080 - 1.5130 (at 20°C)	-

Structural Elucidation: Spectroscopic Analysis

Detailed experimental spectra for **Phenafleur** are not widely published. This section outlines the expected spectroscopic characteristics based on the analysis of its structural motifs and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **Phenafleur** is expected to show distinct signals corresponding to the aromatic, aliphatic chain, and cyclohexyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.15	Multiplet	5H	Aromatic protons (C_6H_5)
~ 3.70	Triplet	2H	Methylene protons adjacent to ether oxygen ($-O-CH_2-$)
~ 3.30	Multiplet	1H	Cyclohexyl proton on carbon bearing the ether oxygen ($-O-CH-$)
~ 2.90	Triplet	2H	Methylene protons adjacent to the phenyl group ($-CH_2-C_6H_5$)
~ 1.90 - 1.20	Multiplet	10H	Remaining cyclohexyl methylene protons

The carbon NMR spectrum will provide information on the different carbon environments within **Phenafleur**.

Chemical Shift (δ , ppm)	Assignment
~ 139	Quaternary aromatic carbon
~ 129	Aromatic CH
~ 128	Aromatic CH
~ 126	Aromatic CH
~ 78	Cyclohexyl CH bearing the ether oxygen (-O-CH-)
~ 68	Methylene carbon adjacent to ether oxygen (-O-CH ₂ -)
~ 39	Methylene carbon adjacent to the phenyl group (-CH ₂ -C ₆ H ₅)
~ 32	Cyclohexyl CH ₂
~ 26	Cyclohexyl CH ₂
~ 24	Cyclohexyl CH ₂

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **Phenafleur** is expected to show a molecular ion peak (M^+) at m/z 204.

Key Predicted Fragmentation Patterns:

- Loss of the cyclohexyl group: Cleavage of the ether bond could lead to a fragment at m/z 121, corresponding to the $[C_6H_5CH_2CH_2O]^+$ ion.
- Formation of the tropylium ion: A characteristic peak at m/z 91, corresponding to the stable tropylium ion ($[C_7H_7]^+$), is expected from the fragmentation of the phenylethyl moiety.^{[4][5]}
- Cyclohexene fragment: A peak at m/z 82 corresponding to cyclohexene can be formed via a rearrangement and elimination process.

- Loss of the phenylethyl group: A fragment corresponding to the cyclohexoxy cation at m/z 99.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3080 - 3030	Medium	Aromatic C-H stretch
~ 2930 - 2850	Strong	Aliphatic C-H stretch (cyclohexyl and ethyl)
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations
~ 1100	Strong	C-O-C ether stretch
~ 750, 700	Strong	Monosubstituted benzene ring bend

Experimental Protocols

The following are generalized protocols for the structural analysis of a compound like **Phenafleur**.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Phenafleur** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Inlet Temperature: 250°C.

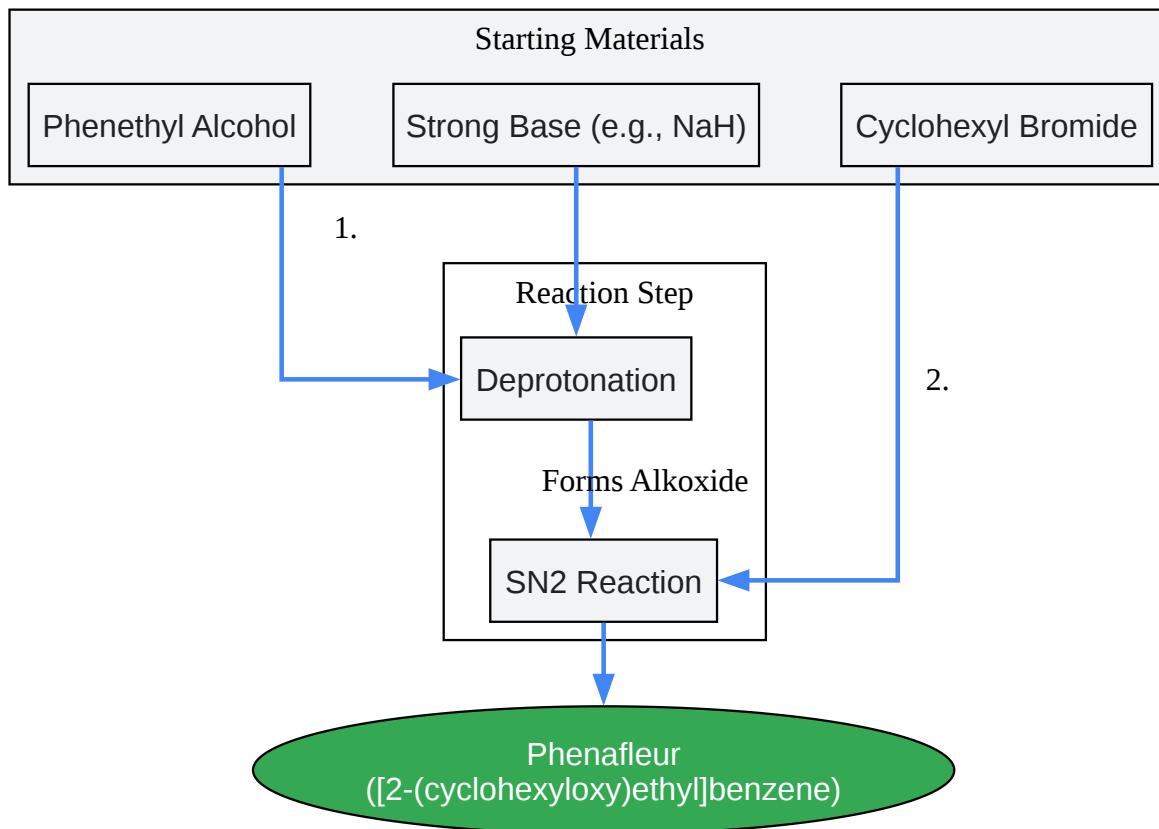
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230°C.
- Data Analysis: Identify the peak corresponding to **Phenafleur** and analyze its mass spectrum for the molecular ion and characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Phenafleur** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the signals and determine their chemical shifts relative to a reference standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
- Data Analysis: Assign the chemical shifts to the respective protons and carbons in the **Phenafleur** molecule.

Visualized Synthetic Pathway and Workflow

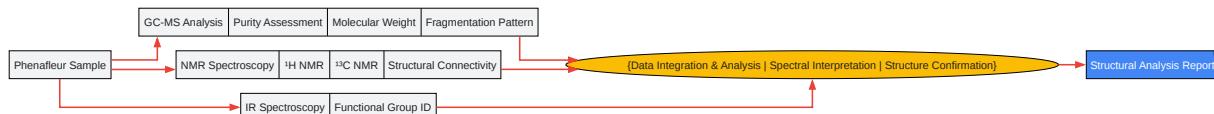
While multiple synthetic routes to **Phenafleur** may exist, a common approach is the Williamson ether synthesis. The following diagram illustrates a potential synthetic pathway.



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Caption: A potential Williamson ether synthesis pathway for **Phenafleur**.

The following diagram outlines a general experimental workflow for the structural characterization of **Phenafleur**.



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Caption: General workflow for the structural analysis of **Phenafleur**.

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